molecular formula C7HBrF10 B14443573 5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene CAS No. 79150-81-5

5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene

Cat. No.: B14443573
CAS No.: 79150-81-5
M. Wt: 354.97 g/mol
InChI Key: WZFPAPYYDXLBLW-UHFFFAOYSA-N
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Description

5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene is a fluorinated organic compound characterized by the presence of bromine and multiple fluorine atoms attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene typically involves the bromination of a fluorinated cyclohexene precursor. One common method is the free radical bromination using N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out under specific conditions to ensure selective bromination at the desired position on the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the degree of unsaturation in the cyclohexene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers.

    Medicinal Chemistry: Its derivatives may have potential as pharmaceutical agents due to their unique chemical properties.

    Chemical Research: It is used in studies involving reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The presence of multiple fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohex-1-ene is unique due to its high degree of fluorination and the presence of a bromine atom. This combination of features imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

79150-81-5

Molecular Formula

C7HBrF10

Molecular Weight

354.97 g/mol

IUPAC Name

5-bromo-1,3,3,4,4,6,6-heptafluoro-2-(trifluoromethyl)cyclohexene

InChI

InChI=1S/C7HBrF10/c8-3-4(10,11)2(9)1(7(16,17)18)5(12,13)6(3,14)15/h3H

InChI Key

WZFPAPYYDXLBLW-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(=C(C(C1(F)F)(F)F)C(F)(F)F)F)(F)F)Br

Origin of Product

United States

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